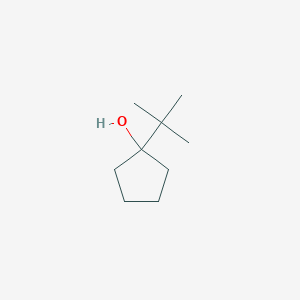Cyclopentanol, 1-(1,1-dimethylethyl)-
CAS No.: 69745-48-8
Cat. No.: VC7994851
Molecular Formula: C9H18O
Molecular Weight: 142.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 69745-48-8 |
|---|---|
| Molecular Formula | C9H18O |
| Molecular Weight | 142.24 g/mol |
| IUPAC Name | 1-tert-butylcyclopentan-1-ol |
| Standard InChI | InChI=1S/C9H18O/c1-8(2,3)9(10)6-4-5-7-9/h10H,4-7H2,1-3H3 |
| Standard InChI Key | FMXUFCWQCJUCIA-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1(CCCC1)O |
| Canonical SMILES | CC(C)(C)C1(CCCC1)O |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
1-(tert-Butyl)cyclopentanol (C₉H₁₈O) consists of a cyclopentane ring substituted with a hydroxyl (-OH) group and a tert-butyl group (-C(CH₃)₃) at the same carbon atom. The tert-butyl group induces significant steric hindrance, distorting the cyclopentane ring into a puckered conformation and influencing the compound’s reactivity .
Key Structural Features:
Synthesis and Preparation Methods
Laboratory-Scale Synthesis
The compound is typically synthesized via acid-catalyzed hydration of 1-tert-butylcyclopentene, a precursor accessible through alkene functionalization strategies . Alternative routes include:
-
Grignard Reaction: Addition of tert-butylmagnesium bromide to cyclopentanone, followed by acidic workup .
-
Hydroboration-Oxidation: Anti-Markovnikov addition of borane to 1-tert-butylcyclopentene, yielding the alcohol after oxidation .
Reaction Conditions:
Physical and Chemical Properties
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Density | 0.91 g/cm³ (estimated) | |
| Boiling Point | 185–190°C (extrapolated) | |
| Flash Point | 72°C | |
| LogP (Partition Coefficient) | 2.34 |
Spectral Characteristics
-
¹H NMR: δ 1.20 (s, 9H, tert-butyl), δ 1.50–1.80 (m, 8H, cyclopentyl), δ 2.10 (s, 1H, -OH) .
-
IR Spectroscopy: O-H stretch at 3300 cm⁻¹, C-O stretch at 1050 cm⁻¹ .
Applications in Polymer Science
Role as a Monomer Precursor
1-(tert-Butyl)cyclopentanol serves as a key intermediate in the synthesis of 1-(tert-butyl)cyclopentyl methacrylate, a monomer used in high-performance polymers. The methacrylate derivative is synthesized via esterification with methacrylic acid under acidic conditions.
Polymer Properties:
-
Thermal Stability: Polymers derived from this monomer exhibit decomposition temperatures exceeding 200°C, attributed to steric protection by the tert-butyl group.
-
Mechanical Rigidity: Enhanced glass transition temperatures (Tg) compared to linear methacrylates.
| Monomer | Polymerization Rate (Relative) | Thermal Decomposition (°C) |
|---|---|---|
| 1-(tert-Butyl)cyclopentyl methacrylate | 0.45 | 210–230 |
| n-Butyl methacrylate | 1.00 | 160–180 |
Comparative Analysis with Structural Analogs
Cyclohexanol vs. Cyclopentanol Derivatives
1-(tert-Butyl)cyclohexanol (CAS 20344-52-9), a structural analog with a six-membered ring, demonstrates distinct properties due to reduced ring strain :
| Property | 1-(tert-Butyl)cyclopentanol | 1-(tert-Butyl)cyclohexanol |
|---|---|---|
| Boiling Point | 185–190°C | 200.2°C |
| Density | 0.91 g/cm³ | 0.929 g/cm³ |
| Ring Strain Energy | Higher | Lower |
The smaller cyclopentane ring increases steric crowding, reducing solubility in polar solvents but enhancing thermal stability in polymer matrices .
Industrial and Research Applications
Electronic Materials
-
Photoresists: The methacrylate derivative is utilized in UV-curable resins for microfabrication due to its low shrinkage and high resolution.
-
Liquid Crystal Displays (LCDs): Improves alignment layer durability in LCD panels.
Specialty Coatings
-
Scratch-Resistant Films: Copolymers incorporating this monomer exhibit superior abrasion resistance, making them ideal for automotive coatings.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume